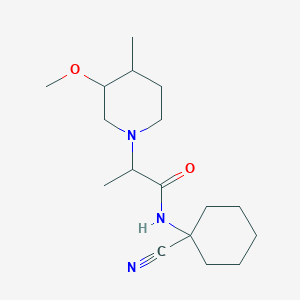
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide
描述
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide: is a synthetic organic compound characterized by its complex structure, which includes a cyanocyclohexyl group and a methoxy-methylpiperidinyl moiety
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-13-7-10-20(11-15(13)22-3)14(2)16(21)19-17(12-18)8-5-4-6-9-17/h13-15H,4-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXQHWRHHVLJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1OC)C(C)C(=O)NC2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide typically involves multiple steps:
-
Formation of the Cyanocyclohexyl Intermediate: : This step involves the reaction of cyclohexanone with a cyanide source, such as sodium cyanide, under basic conditions to form 1-cyanocyclohexanol. This intermediate is then dehydrated to yield 1-cyanocyclohexene.
-
Piperidine Derivative Synthesis: : The piperidine ring is synthesized by reacting 3-methoxy-4-methylpiperidine with an appropriate alkylating agent under controlled conditions to introduce the desired substituents.
-
Coupling Reaction: : The final step involves coupling the cyanocyclohexyl intermediate with the piperidine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions
Major Products
Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Conversion of the nitrile group to primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins and enzymes, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclohexyl group may facilitate binding to hydrophobic pockets, while the piperidine moiety could interact with polar or charged regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(1-Cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)propanamide: Similar structure but lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(1-Cyanocyclohexyl)-2-(3-methoxypiperidin-1-yl)propanamide: Similar structure but lacks the methyl group on the piperidine ring, potentially altering its interaction with biological targets.
Uniqueness
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide is unique due to the presence of both the methoxy and methyl groups on the piperidine ring, which can influence its chemical properties and biological interactions. These substituents may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


